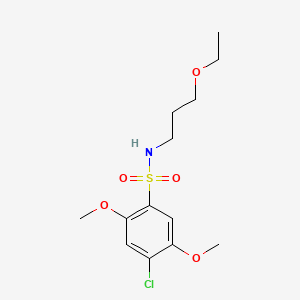

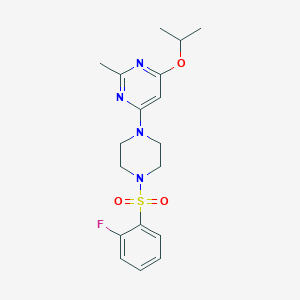

4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S . The compound has an average mass of 277.768 Da and a Monoisotopic mass of 277.053955 Da .

Physical And Chemical Properties Analysis

Some physical and chemical properties can be predicted based on the compound’s structure. For example, it has a density of 1.2±0.1 g/cm3, boiling point of 391.9±52.0 °C at 760 mmHg, and a flash point of 190.8±30.7 °C .Scientific Research Applications

However, benzenesulfonamides, the class of compounds to which this molecule belongs, are widely used in various fields of scientific research. They are known for their biological activity and are used in the development of pharmaceuticals, particularly as carbonic anhydrase inhibitors.

- Field : Medical and Pharmaceutical Research

- Application : Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . They are particularly effective in inhibiting carbonic anhydrase IX, a gene overexpressed in many solid tumors .

- Methods : The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluation of their carbonic anhydrase IX inhibitory effect . The compounds were also evaluated for their anti-proliferative activity against breast cancer cell lines .

- Results : Some of the synthesized compounds showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with high selectivity against breast cancer cell lines .

- Field : Neuro-Oncology

- Application : Benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties, particularly for the treatment of glioblastoma (GBM) .

- Methods : The study involved the synthesis of known and novel benzenesulfonamide derivatives and investigation of their inhibitory activities in TrkA overexpressing cells .

- Results : Some of the synthesized compounds showed acceptable binding energies with the active sites for human nerve growth factor receptor, TrkA .

Anticancer and Antimicrobial Agents

Glioblastoma Treatment

Carbonic Anhydrase Inhibitors

properties

IUPAC Name |

4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO5S/c1-4-20-7-5-6-15-21(16,17)13-9-11(18-2)10(14)8-12(13)19-3/h8-9,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMCPDBZUUMTPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)

![2-[(Pyridin-4-yl)methoxy]pyrazine](/img/structure/B2629711.png)

![1-benzyl-N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629722.png)

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2629725.png)

![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2629730.png)